

Application Notes: Protocol for Formulating a Stable Emulsion with Carbomer 941

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Compound of Interest

Compound Name: **Carbomer 941**

Cat. No.: **B15547619**

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Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction and Application Notes

Carbomer 941 is a high molecular weight, cross-linked polyacrylic acid polymer, appearing as a white, fluffy powder.^{[1][2]} In the pharmaceutical and personal care industries, it functions as a highly efficient rheology modifier, thickener, and emulsion stabilizing agent.^{[3][4]} Its lightly cross-linked structure makes it particularly suitable for producing stable, low-viscosity oil-in-water (O/W) emulsions with excellent clarity and long-flow characteristics, similar to honey.^{[1][5][6]}

The stabilizing mechanism of **Carbomer 941** is activated through neutralization. In its acidic powder form, the polymer molecules are tightly coiled. Upon dispersion in water and subsequent neutralization with a suitable base, the acidic carboxyl groups ionize.^{[4][7]} This ionization leads to electrostatic repulsion along the polymer backbone, causing the molecule to uncoil and swell significantly.^{[7][8]} The resulting three-dimensional gel network increases the viscosity of the continuous phase and creates a high yield value, which is the initial resistance to flow. This network structure effectively entraps and suspends oil droplets, preventing their coalescence and creaming, thereby ensuring long-term emulsion stability.^[8] **Carbomer 941** is noted for providing excellent freeze-thaw and high-temperature stability, even at low concentrations.^{[1][9]}

Key factors influencing the formulation of a stable emulsion with **Carbomer 941** include its concentration, the pH of the system, the type and concentration of the oil phase, and the shear

applied during processing. Careful control of these parameters is critical to achieving a stable and aesthetically pleasing final product.

2.0 Data Presentation: Formulation and Physical Parameters

The following tables summarize the key properties and recommended parameters for formulating with **Carbomer 941**.

Table 1: Physical and Chemical Properties of **Carbomer 941**

Property	Value/Description	Reference
INCI Name	Carbomer	[9]
Appearance	White, fluffy, hygroscopic powder	[1][2]
Odor	Slightly acetic	[2]
Polymer Type	Cross-linked polyacrylic acid	[1]
Key Features	Rheology modifier, suspension & emulsion stabilizer	[10]
Flow Characteristics	Long flow, low relative viscosity, high yield value	[1]
Solubility	Water-soluble polymer	[4]
Toxicity Profile	Low toxicity and irritation potential	[10]

Table 2: Recommended Parameters for **Carbomer 941** Emulsion Formulation

Parameter	Recommended Range/Value	Notes	Reference
Usage Concentration	0.1 - 0.6 wt%	For low-viscosity lotions and gels.	[1]
0.5 - 3.0 wt%	For topical semi-solids and gels.	[2][10]	
Optimal pH Range	5.0 - 10.0	Ideal range for achieving target viscosity.	[11]
Neutralizing Agents	Triethanolamine (TEA), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)	Choice depends on desired final pH and formulation compatibility.	[4]
Dispersion Method	Slow sifting into vortex of agitated water; or pre-dispersion in oil phase.	Avoids lump formation. Adding a small amount of acid or electrolyte to the water phase can improve dispersion.	[6][11][12]
Shear Sensitivity	More sensitive to shear after neutralization.	High shear after neutralization can lead to permanent viscosity loss.	[11][12]

3.0 Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol details the formulation of a 100g batch of a stable O/W emulsion using a standard indirect dispersion method.

3.1 Materials and Equipment

- Materials:
 - **Carbomer 941** powder
 - Deionized water
 - Oil phase components (e.g., mineral oil, isopropyl myristate)
 - Emulsifiers (optional, for enhanced stability)
 - Neutralizing agent (e.g., 10% w/v NaOH solution or Triethanolamine)
 - Preservatives, fragrances, active ingredients (as required)
- Equipment:
 - Analytical balance
 - Two beakers of appropriate size
 - Overhead propeller mixer or magnetic stirrer
 - Homogenizer (e.g., rotor-stator or high-pressure)
 - pH meter
 - Water bath or hot plate

3.2 Procedure

- Phase Preparation:
 - Aqueous Phase: In a beaker, weigh the deionized water and any water-soluble components (e.g., glycerin, preservatives).
 - Oil Phase & Carbomer Dispersion: In a separate beaker, weigh the oil phase components. While stirring the oil phase with a propeller mixer at low-to-moderate speed, slowly and

carefully sift the **Carbomer 941** powder into the oil.[6] Continue mixing until a smooth, lump-free dispersion is achieved.

- Emulsification:

- Heat both the aqueous and oil phases to 65-75°C in a water bath. This helps to ensure a more uniform emulsion.
- Slowly add the aqueous phase to the oil/Carbomer phase while mixing at a moderate speed (e.g., 300-500 rpm).[13]
- Increase the mixing speed and homogenize the mixture for 5-10 minutes to form a fine, uniform pre-emulsion.

- Neutralization and Final Formulation:

- Allow the emulsion to cool to below 40°C while stirring gently.
- Slowly add the neutralizing agent dropwise to the emulsion. Monitor the pH continuously. [4]
- Observe the significant increase in viscosity as the pH approaches the target range (typically 6.0-7.5 for topical products).
- Once the target pH and viscosity are reached, add any temperature-sensitive ingredients (e.g., fragrances, active ingredients).
- Continue gentle mixing until the emulsion is completely uniform. Avoid incorporating air.[8]

Protocol 2: Evaluation of Emulsion Stability

This protocol outlines key experiments to assess the physical stability of the formulated emulsion.

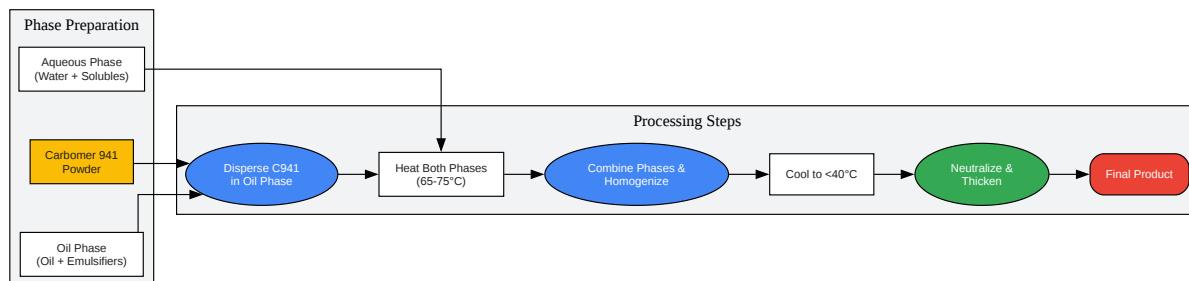
3.3 Methodologies

- Macroscopic (Visual) Evaluation:

- Procedure: Place 50g of the emulsion in a clear, sealed glass jar. Store samples at different controlled temperatures (e.g., 4°C, 25°C, 40°C).[14] Observe weekly for 8-12 weeks for any signs of instability such as creaming, sedimentation, coalescence (oil droplet formation), or phase separation.[15]
- Acceptance Criteria: No visible change in appearance, homogeneity, or color.
- Microscopic Evaluation (Droplet Size Analysis):
 - Procedure: Use a calibrated optical microscope or a particle size analyzer (e.g., laser diffraction). Dilute the emulsion as required by the instrument. Measure the mean droplet size and size distribution of the internal phase immediately after formulation and at specified time points during storage.[15][16]
 - Acceptance Criteria: Minimal change in mean droplet size or distribution over time, indicating resistance to coalescence and Ostwald ripening.
- Rheological Analysis (Viscosity Measurement):
 - Procedure: Use a viscometer or rheometer with an appropriate spindle/geometry. Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) and defined shear rate. Perform measurements at regular intervals during the stability study.
 - Acceptance Criteria: Viscosity should remain within a predefined specification range (e.g., ±10% of the initial value).
- Accelerated Stability Testing:
 - Centrifugation Test:
 - Procedure: Centrifuge 10g of the emulsion at 3000-5000 RPM for 15-30 minutes.[17]
 - Evaluation: Observe for any phase separation or creaming. A stable emulsion will show no separation.
 - Freeze-Thaw Cycling:

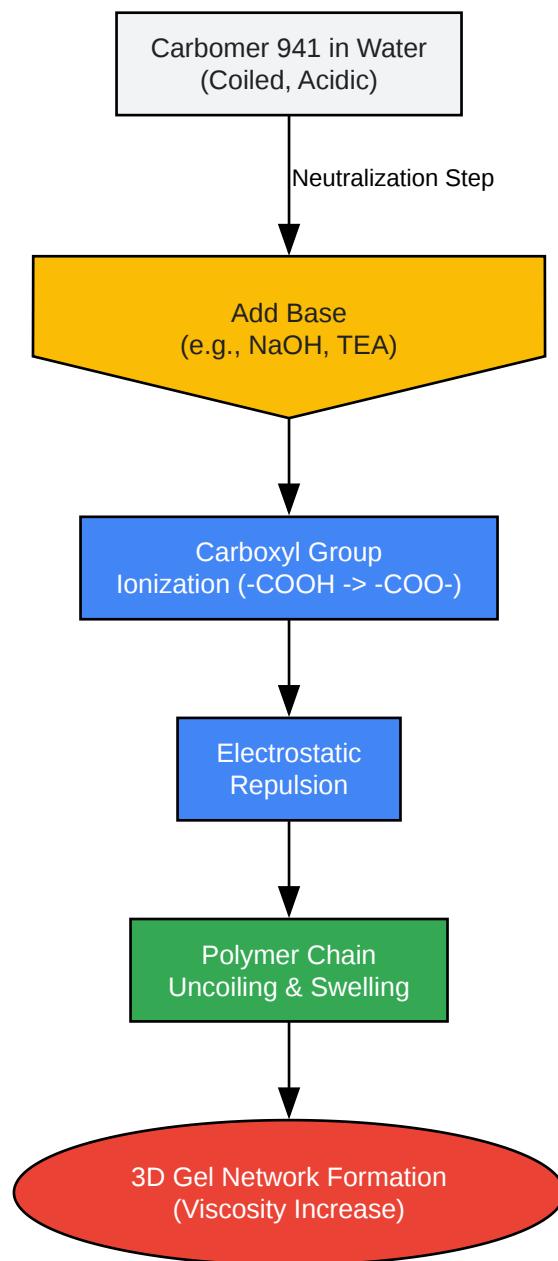
- Procedure: Subject the emulsion to at least three cycles of freezing and thawing. For each cycle, store the sample at -10°C for 24 hours, followed by storage at 25°C for 24 hours.[17]
- Evaluation: After the final cycle, visually inspect the sample for any signs of instability and measure its viscosity and particle size.

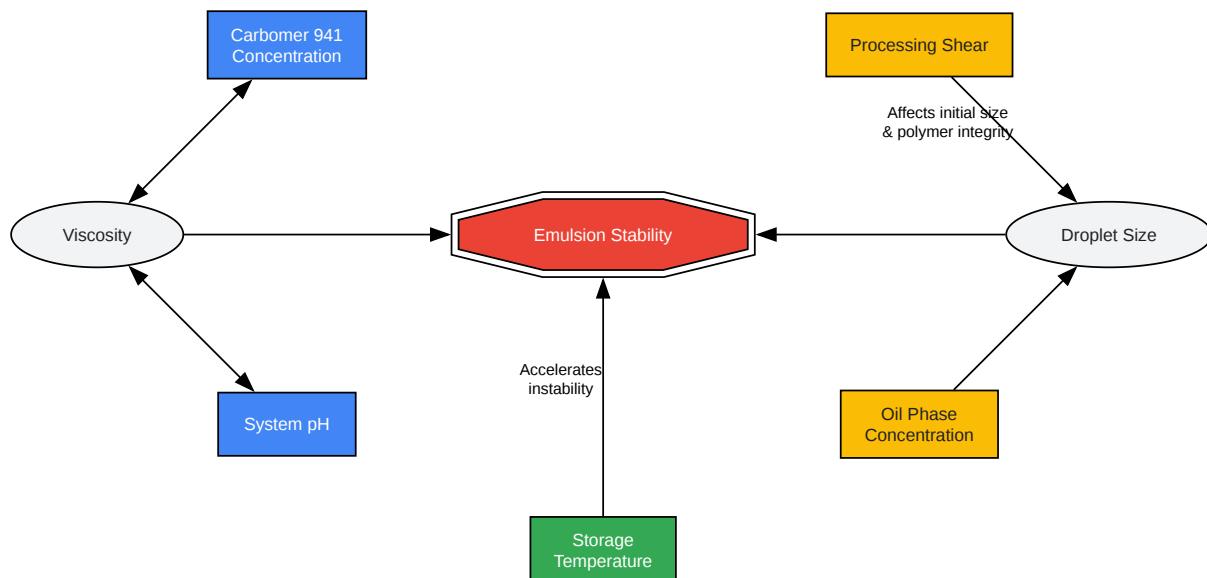
4.0 Mandatory Visualizations



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Caption: Experimental workflow for preparing an O/W emulsion stabilized with **Carbomer 941**.





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